N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-16-9-6-14(2)18(24)10-16/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGMNHPIQOKIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound notable for its potential biological activities. With a molecular formula of and a molecular weight of approximately 439.5 g/mol, this compound has garnered interest in medicinal chemistry, particularly for its possible applications in treating various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O2S2 |
| Molecular Weight | 439.5 g/mol |
| Purity | ≥ 95% |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related thieno[3,2-d]pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation and apoptosis pathways .
The proposed mechanism of action involves the inhibition of protein kinases that are critical for tumor growth and survival. This compound may interfere with signaling pathways that promote cancer cell proliferation, thereby inducing apoptosis in malignant cells .
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its toxicological aspects. According to the European Chemicals Agency (ECHA), this substance is very toxic to aquatic life and has potential reproductive toxicity concerns . Such findings necessitate careful handling and further investigation into its safety profile.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited the growth of various cancer cell lines at micromolar concentrations. The IC50 values were found to be comparable to established chemotherapeutic agents .
- Animal Models : In vivo studies using murine models have shown that administration of this compound led to a significant reduction in tumor size compared to control groups. These results suggest that it may be a viable candidate for further development as an anticancer therapeutic .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is and it has a molecular weight of approximately 592.6 g/mol. The structure includes:
- A thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Fluorinated aromatic ring : The presence of fluorine enhances the compound's lipophilicity and biological interactions.
- Sulfanyl group : This functional group may contribute to the compound's reactivity and biological properties.
Research indicates that this compound exhibits several important biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant anticancer effects in various in vitro assays, targeting specific signaling pathways involved in tumor growth.
Antimicrobial Effects
The compound has potential antimicrobial properties. Related thieno[3,2-d]pyrimidine derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens, suggesting that this compound may also possess similar effects.
Enzyme Inhibition
The structural motifs present in this compound indicate potential as an inhibitor for various enzymes involved in disease pathways. For example, studies have highlighted the inhibition of specific enzymes that play critical roles in cancer progression.
Case Studies
Several case studies provide insights into the biological activity of compounds related to N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Anticancer Activity : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative inhibited tumor growth in xenograft models by interfering with specific oncogenic pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, including resistant strains.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Core Structure: The thieno[3,2-d]pyrimidinone core in the target compound is distinct from thieno[3,2-b]pyridine () and pyrido[4,3-d]pyrimidine () scaffolds, which may alter π-π stacking interactions in enzymatic binding pockets.
- The methyl group at position 3 on the thienopyrimidine core may reduce steric hindrance compared to bulkier substituents (e.g., cyclopropyl in ), favoring tighter binding to flat active sites .
Physicochemical and Analytical Comparisons
- Solubility : The trifluoromethoxy group in ’s analog likely increases lipophilicity (logP) relative to the target compound’s fluoro-methylphenyl group, impacting bioavailability .
- Stability: The 4-oxo group in the thienopyrimidinone core (common to the target and ) may confer susceptibility to hydrolysis under acidic conditions, whereas carbamothioyl derivatives () exhibit greater stability due to sulfur’s electron-withdrawing effects .
- NMR Profiling: As demonstrated in , substituent-induced chemical shift changes (e.g., in regions A and B of analogous compounds) can pinpoint structural modifications. For the target compound, the 3-fluoro group would likely deshield nearby protons, producing distinct δH values compared to non-fluorinated analogs .
- MS/MS Fragmentation : Molecular networking () reveals that the target’s sulfanyl acetamide group may yield unique fragmentation patterns (e.g., cleavage at the sulfur bridge) with cosine scores distinguishing it from carbamothioyl or pyrido-based analogs .
Bioactivity and Mechanism Insights
- Kinase Inhibition Potential: The target’s structural similarity to ’s tyrosine kinase inhibitor suggests possible activity against kinase domains, though the absence of a pyridinyl moiety (as in ) may limit ATP-binding pocket interactions .
- Anticancer Applications : Fluorinated acetamides in and demonstrate antiproliferative effects via pLDH assay and kinase inhibition, respectively. The target’s fluorine atom may similarly enhance DNA intercalation or apoptosis induction .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions, including:
- Thienopyrimidine core formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux with catalysts like acetic acid or palladium .
- Sulfanyl-acetamide coupling : Reaction of the thienopyrimidine intermediate with 2-chloroacetamide derivatives in basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Critical parameters : Temperature control (±2°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfanyl coupling) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., fluoro-methylphenyl protons at δ 2.25 ppm; thienopyrimidine carbonyl at δ 168 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 508.12) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths (e.g., C-S bond: 1.78 Å) and dihedral angles (e.g., 85° between thienopyrimidine and acetamide planes) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition at 10 µM) using fluorogenic substrates .
- Docking studies : Preliminary molecular docking (AutoDock Vina) to predict binding affinity to targets like tubulin or DNA topoisomerase II .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and computational docking predictions?
- Validate binding modes : Use mutagenesis (e.g., alanine scanning) to confirm critical residues identified in docking .
- Assay optimization : Compare IC₅₀ values under varied conditions (pH, co-factors) to reconcile discrepancies .
- Free energy calculations : Apply Molecular Dynamics (MD) simulations (AMBER/NAMD) to calculate binding free energy (ΔG) and validate docking scores .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) .
- In situ monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and test activity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group for hydrogen bonding) using Schrödinger Phase .
- Selectivity profiling : Screen against related targets (e.g., kinase isoforms) to identify off-target effects .
Q. What computational tools are suitable for predicting metabolic stability and toxicity?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30) and CYP450 inhibition risk .
- Metabolite identification : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., sulfoxide formation) .
- Toxicity screening : ProTox-II predicts LD₅₀ and organ-specific toxicity (e.g., hepatotoxicity risk score: 0.72) .
Data Contradiction Analysis
Q. How should conflicting crystallographic and NMR data be addressed?
- Re-evaluate sample purity : Contaminants (e.g., unreacted intermediates) may skew NMR peaks. Repeat chromatography .
- Dynamic effects : Crystallography captures static structures, while NMR reflects solution-state conformers. Compare with variable-temperature NMR .
- DFT calculations : Optimize geometry (Gaussian 16) to reconcile experimental and theoretical bond angles .
Q. What methodologies validate the compound’s mechanism of action when initial hypotheses fail?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
- CRISPR screening : Genome-wide knockout libraries identify genes essential for compound efficacy .
- Metabolomic profiling : LC-MS/MS tracks downstream metabolic changes (e.g., ATP depletion) to infer mechanisms .
Q. How can researchers differentiate between covalent and non-covalent target interactions?
- Mass shift assays : Intact protein MS detects mass changes (e.g., +136 Da for covalent adducts) .
- Kinetic studies : Compare IC₅₀ values under reducing (DTT) vs. non-reducing conditions to assess covalent bond formation .
- X-ray crystallography : Resolve electron density maps for covalent bonds (e.g., Cys-S adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
